An In-depth Technical Guide to 3-(3,5-Dichloropyridin-2-yl)butan-2-amine: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 3-(3,5-Dichloropyridin-2-yl)butan-2-amine: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-(3,5-dichloropyridin-2-yl)butan-2-amine. Due to the non-standard nature of the provided name, this document first clarifies the correct IUPAC nomenclature and elucidates the compound's structure. It then delves into its physicochemical properties, proposes a logical synthetic pathway based on established organic chemistry principles, and explores its potential applications, particularly in the realm of drug discovery and development. The guide also discusses relevant analytical techniques for characterization and purification. Given the limited direct literature on this specific molecule, this guide synthesizes information from related 2-amino-3,5-dichloropyridine derivatives to provide a robust and practical resource for researchers.
Nomenclature and Structure Elucidation
The name "3-(3,5-Dichloropyridin-2-YL)butan-2-amine" suggests a butan-2-amine core substituted at the third carbon with a 3,5-dichloropyridin-2-yl moiety. Following IUPAC nomenclature rules, the principal functional group is the amine, making it a butane-2-amine. The pyridine ring is a substituent.
Correct IUPAC Name: 3-(3,5-Dichloropyridin-2-yl)butan-2-amine
Chemical Structure:
Caption: 2D structure of 3-(3,5-Dichloropyridin-2-yl)butan-2-amine.
Molecular Formula: C₉H₁₂Cl₂N₂
Molecular Weight: 220.11 g/mol
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Boiling Point | ~350-400 °C |
| Melting Point | ~80-100 °C |
| pKa (most basic) | ~9.5-10.5 (for the amine group) |
| LogP | ~3.0-3.5 |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and dichloromethane. |
Synthesis and Organic Chemistry
The synthesis of 3-(3,5-dichloropyridin-2-yl)butan-2-amine can be approached through several established synthetic routes. A plausible and efficient method would involve the reaction of a suitable organometallic reagent derived from 2-bromo-3,5-dichloropyridine with a protected form of 3-aminobutan-2-one, followed by reduction and deprotection.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 3-(3,5-Dichloropyridin-2-yl)butan-2-amine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Formation of the Organometallic Reagent
-
To a solution of 2-bromo-3,5-dichloropyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated pyridine intermediate.
Step 2: Nucleophilic Addition
-
In a separate flask, dissolve a suitable N-protected 3-aminobutan-2-one (e.g., Boc-protected) (1.2 eq) in anhydrous THF.
-
Add the solution of the protected amino ketone to the freshly prepared lithiated pyridine at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Reduction of the Ketone
-
Dissolve the crude product from the previous step in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 4 hours.
-
Remove the solvent under reduced pressure and add water to the residue.
-
Extract with ethyl acetate, dry the combined organic layers, and concentrate.
Step 4: Deprotection
-
Dissolve the protected amino alcohol in a solution of hydrochloric acid in dioxane.
-
Stir at room temperature for 2 hours.
-
Concentrate the reaction mixture to dryness.
-
Dissolve the residue in water and basify with a sodium hydroxide solution.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to yield the final product.
Purification: The final compound can be purified by column chromatography on silica gel or by recrystallization.
Potential Applications in Drug Development
Aminopyridine derivatives are a well-established class of compounds with a broad range of biological activities.[1][2] The structural motif of 3-(3,5-dichloropyridin-2-yl)butan-2-amine suggests several potential applications in medicinal chemistry.
-
Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The dichlorination pattern can enhance binding affinity and selectivity. The chiral butan-2-amine side chain can be explored for interactions with other regions of the kinase domain.
-
Ion Channel Modulators: Aminopyridines are known to modulate the function of various ion channels. This compound could be investigated for its activity on potassium or other ion channels, with potential applications in neurological disorders.
-
Antimicrobial Agents: The pyridine core is present in many antimicrobial agents. The specific substitution pattern of this compound may confer activity against a range of bacterial or fungal pathogens.[3]
-
Anticancer Agents: Many small molecule anticancer drugs feature substituted heterocyclic scaffolds. The potential for this compound to inhibit cell proliferation or induce apoptosis in cancer cell lines warrants investigation.[4][5]
Analytical Characterization
The characterization of 3-(3,5-dichloropyridin-2-yl)butan-2-amine would involve a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring, as well as signals for the methyl and methine protons of the butane chain.
-
¹³C NMR would confirm the number of distinct carbon environments in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula by providing an accurate mass measurement. The fragmentation pattern could also provide structural information.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the alkyl and aromatic groups, and C-Cl stretching would be expected.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC: A C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like trifluoroacetic acid or formic acid would be suitable for purity analysis.
-
Chiral HPLC: Due to the presence of two chiral centers, the compound can exist as four stereoisomers. Chiral HPLC would be necessary to separate and quantify the different enantiomers and diastereomers. Polysaccharide-based chiral stationary phases are often effective for the separation of amines.[6][7]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique could be used for both qualitative and quantitative analysis, particularly for assessing purity and identifying volatile impurities.
Example HPLC Protocol for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Conclusion
While "3-(3,5-Dichloropyridin-2-YL)butan-2-amine" is a non-standard chemical name, the corresponding structure represents a novel compound with significant potential in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its correct nomenclature, predicted properties, a plausible synthetic route, and potential applications. The information presented here, synthesized from data on related compounds, serves as a valuable starting point for researchers interested in the synthesis and evaluation of this and similar substituted aminopyridine derivatives. Further experimental work is required to validate the predicted properties and explore the full potential of this compound.
References
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. [Link]
-
Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. (2022). PubMed. [Link]
-
Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. (2023). PubMed. [Link]
-
Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. (2021). MDPI. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. [Link]
-
Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. (2023). Bentham Science. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benthamdirect.com [benthamdirect.com]
